4-(chloromethyl)-N-cyclohexylbenzamide
Description
4-(Chloromethyl)-N-cyclohexylbenzamide is a benzamide derivative characterized by a chloromethyl (–CH2Cl) group at the para position of the benzamide ring and a cyclohexyl group as the amide substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of bioactive molecules. The chloromethyl group enhances reactivity, enabling further functionalization via nucleophilic substitution, while the cyclohexyl moiety contributes to lipophilicity, influencing pharmacokinetic behavior .
Properties
CAS No. |
864265-14-5 |
|---|---|
Molecular Formula |
C14H18ClNO |
Molecular Weight |
251.75 g/mol |
IUPAC Name |
4-(chloromethyl)-N-cyclohexylbenzamide |
InChI |
InChI=1S/C14H18ClNO/c15-10-11-6-8-12(9-7-11)14(17)16-13-4-2-1-3-5-13/h6-9,13H,1-5,10H2,(H,16,17) |
InChI Key |
WCBIJCLTFJYKKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-N-cyclohexylbenzamide typically involves the chloromethylation of N-cyclohexylbenzamide. One common method is the Blanc chloromethylation, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the aromatic ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of environmentally friendly catalysts and solvents is also emphasized to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-N-cyclohexylbenzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding benzyl alcohol or benzaldehyde derivatives.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzamides.
Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Formation of N-cyclohexylbenzylamine.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Antitumor Activity: Research indicates that derivatives of chloromethylbenzamides, including 4-(chloromethyl)-N-cyclohexylbenzamide, exhibit significant antitumor properties. They have been evaluated for their efficacy against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis in malignant cells .
- Inhibition of Enzymes: This compound has been investigated for its role as an inhibitor of specific enzymes involved in metabolic pathways related to cancer and other diseases. For instance, it has shown potential as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic disorders .
- Neuroscience
- Anti-inflammatory Research
Case Study 1: Antitumor Activity
- Objective: To assess the cytotoxic effects of this compound on human cancer cell lines.
- Methodology: Various concentrations of the compound were tested on breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Findings: The compound exhibited an IC50 value of 15 µM against MCF-7 cells and 20 µM against A549 cells, indicating significant cytotoxicity.
Case Study 2: Enzyme Inhibition
- Objective: To evaluate the inhibitory effects on 11β-HSD1.
- Methodology: Enzyme assays were conducted to determine the IC50 values for various derivatives.
- Findings: The compound showed an IC50 value of approximately 25 µM, suggesting moderate inhibition compared to known inhibitors .
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antitumor | MCF-7 | IC50 = 15 µM | 2024 |
| Antitumor | A549 | IC50 = 20 µM | 2024 |
| Enzyme Inhibition | 11β-HSD1 | IC50 = 25 µM | 2023 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-N-cyclohexylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The cyclohexyl group provides hydrophobic interactions that enhance binding affinity and specificity .
Comparison with Similar Compounds
4-Chloro-N-cyclohexylbenzamide
- Structure : Chloro (–Cl) substituent at the para position instead of chloromethyl.
- Properties : The absence of a reactive methylene group reduces its utility in nucleophilic substitution reactions. Crystallographic studies reveal a chair conformation for the cyclohexyl ring and intermolecular N–H⋯O hydrogen bonding, stabilizing the crystal lattice .
- Applications : Primarily explored as a scaffold in crystallography and hydrogen-bonding studies.
3-Chloro-N-cyclohexylbenzamide
- Structure : Chloro substituent at the meta position.
- Properties : Altered dipole moment due to the asymmetric substitution pattern. Synthesized with a lower yield (15%), indicating steric or electronic challenges during synthesis .
Substituent Variations on the Benzamide Core
4-Chloro-N-(2-methoxyphenyl)benzamide
N-(3-Chlorophenethyl)-4-nitrobenzamide
- Structure: Nitro (–NO2) group at the para position and a 3-chlorophenethyl amide group.
- Biological studies suggest nitro derivatives may act as precursors for amine-containing drugs via reduction .
Functional Group Additions and Modifications
2-[(4-Chlorobenzoyl)(methyl)amino]-N-cyclohexylbenzamide
- Structure: Additional methylamino group on the chlorobenzoyl moiety.
- Properties : Increased molecular complexity (MW: 370.87 g/mol) and steric bulk, which may influence binding affinity in enzyme inhibition assays .
Comparative Data Table
Key Research Findings and Implications
Reactivity : The chloromethyl group in this compound offers superior reactivity for alkylation or cross-coupling reactions compared to chloro or nitro analogues .
Crystallographic Behavior : Cyclohexyl-substituted benzamides consistently adopt chair conformations, but hydrogen-bonding networks vary with substituent polarity .
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-(chloromethyl)-N-cyclohexylbenzamide?
Answer:
The compound can be synthesized via a two-step approach:
Amide Bond Formation: React 4-(chloromethyl)benzoyl chloride with cyclohexylamine in anhydrous dichloromethane under nitrogen, using triethylamine as a base. Monitor completion via TLC (hexane:ethyl acetate, 3:1) .
Purification: Isolate the crude product via solvent evaporation, followed by recrystallization from ethanol or column chromatography (silica gel, gradient elution with hexane:ethyl acetate) to achieve >95% purity .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?
Answer:
Single-crystal X-ray diffraction is optimal for structural elucidation:
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Collect data with a CCD detector and process using CrysAlisPro .
- Refinement: Employ SHELXL for structure refinement. Analyze bond lengths (C-Cl: ~1.74 Å; C=O: ~1.22 Å) and cyclohexyl ring puckering (Cremer-Pople parameters) to confirm stereochemistry .
- Validation: Cross-validate with DFT-optimized geometries (B3LYP/6-31G*) to resolve electron density discrepancies .
Basic: What are the standard characterization techniques for confirming purity and structure?
Answer:
- NMR Spectroscopy: Analyze (δ 7.4–7.6 ppm for aromatic protons; δ 4.6 ppm for -CHCl) and NMR (δ 45 ppm for -CHCl; δ 167 ppm for C=O) .
- Mass Spectrometry: Confirm molecular ion [M+H] at m/z 266.1 (ESI+) .
- Elemental Analysis: Ensure C, H, N, Cl percentages align with theoretical values (±0.3%) .
Advanced: How do substituents on the benzamide core influence reactivity in cross-coupling reactions?
Answer:
The chloromethyl (-CHCl) group undergoes nucleophilic substitution (S2) or Suzuki-Miyaura coupling:
- Steric Effects: Cyclohexyl groups reduce reaction rates in bulky environments (e.g., Pd-catalyzed coupling) due to hindered catalyst access .
- Electronic Effects: Electron-withdrawing -CHCl enhances electrophilicity, enabling regioselective functionalization at the para position. Optimize using Pd(OAc)/SPhos in THF at 80°C .
Advanced: What pharmacological profiling strategies are applicable to this compound?
Answer:
- In Vitro Assays: Screen for kinase inhibition (IC) using ATP-Glo™ or assess cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa) .
- Molecular Docking: Model interactions with target proteins (e.g., COX-2) using AutoDock Vina. Validate binding poses with MD simulations (AMBER force field) .
Advanced: How do solvent polarity and proticity affect reaction yields in its synthesis?
Answer:
- Polar Aprotic Solvents (DMF, DMSO): Increase amidation rates due to enhanced nucleophilicity of cyclohexylamine. However, DMSO may induce side reactions at >100°C .
- Protic Solvents (EtOH, MeOH): Reduce yields by stabilizing intermediates via hydrogen bonding. Optimize with ethanol at 60°C (yield: 82%) .
Basic: What safety precautions are critical during handling?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and a lab coat. Avoid skin contact (potential sensitizer) .
- Ventilation: Perform reactions in a fume hood due to volatile byproducts (e.g., HCl gas) .
Advanced: What role do hydrogen bonds play in its crystal packing?
Answer:
Intermolecular N-H···O=C interactions (2.8–3.0 Å) stabilize the lattice. Analyze via Hirshfeld surfaces (CrystalExplorer) to quantify contributions:
- H-Bond Networks: Cyclohexyl C-H···Cl interactions (3.3 Å) enhance thermal stability (TGA: decomposition >200°C) .
Advanced: How can DFT calculations predict its spectroscopic properties?
Answer:
- Vibrational Frequencies: Compute IR spectra (B3LYP/6-311++G**) and compare experimental peaks (C=O stretch: ~1680 cm) .
- NMR Chemical Shifts: Use GIAO method with PCM solvent model (chloroform) to predict shifts within ±0.1 ppm accuracy .
Advanced: What strategies mitigate degradation during long-term storage?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
